molecular formula C22H15BrFIN2O2 B14998547 7-Bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

7-Bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

Cat. No.: B14998547
M. Wt: 565.2 g/mol
InChI Key: CFXZDEOFOAXVPQ-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Bromine and Fluorine Substituents: The bromine and fluorine substituents can be introduced through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using fluorine gas or a fluorinating agent like Selectfluor.

    Iodination of the Benzoyl Group: The iodination of the benzoyl group can be performed using iodine or an iodine-containing reagent such as iodobenzene diacetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed to modify the functional groups. For example, the carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The halogen substituents (bromine, fluorine, and iodine) can undergo nucleophilic substitution reactions. For instance, the bromine atom can be replaced by a nucleophile such as an amine or thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between benzodiazepines and their molecular targets, such as gamma-aminobutyric acid (GABA) receptors. This can provide insights into the mechanisms of action of benzodiazepines and their effects on the central nervous system.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest that it may possess anxiolytic, sedative, or anticonvulsant properties, making it a candidate for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one likely involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The specific molecular targets and pathways involved may vary depending on the exact structure and substituents of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: A benzodiazepine with potent anticonvulsant properties.

Uniqueness

The uniqueness of 7-Bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one lies in its specific combination of substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of bromine, fluorine, and iodine atoms can influence the compound’s binding affinity, selectivity, and metabolic stability, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C22H15BrFIN2O2

Molecular Weight

565.2 g/mol

IUPAC Name

7-bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C22H15BrFIN2O2/c23-14-7-10-19-17(11-14)21(13-5-8-15(24)9-6-13)27(12-20(28)26-19)22(29)16-3-1-2-4-18(16)25/h1-11,21H,12H2,(H,26,28)

InChI Key

CFXZDEOFOAXVPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC=C3I)C4=CC=C(C=C4)F

Origin of Product

United States

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